1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol is an organic compound belonging to the class of carbazoles. Carbazoles are known for their tricyclic structure, which includes a pyrrole ring fused on either side to a benzene ring.
Preparation Methods
The synthesis of 1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol typically involves multiple steps One common synthetic route includes the reaction of carbazole with a suitable alkylating agent to introduce the propan-2-ol moietyThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The compound’s effects on molecular targets such as protein kinases and ion channels are of particular interest in the context of its potential therapeutic applications .
Comparison with Similar Compounds
1-Carbazol-9-yl-3-dicyclohexylamino-propan-2-ol can be compared with other similar compounds, such as:
1-Carbazol-9-yl-3-dibutylamino-propan-2-ol: This compound has a similar structure but with dibutylamino instead of dicyclohexylamino, which may result in different chemical and biological properties.
1-Carbazol-9-yl-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol:
1-Carbazol-9-yl-3-(furan-2-ylmethyl)-amino-propan-2-ol: The presence of a furan ring in this compound can affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(dicyclohexylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O/c30-23(19-28(21-11-3-1-4-12-21)22-13-5-2-6-14-22)20-29-26-17-9-7-15-24(26)25-16-8-10-18-27(25)29/h7-10,15-18,21-23,30H,1-6,11-14,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJMNXZJBOYBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.